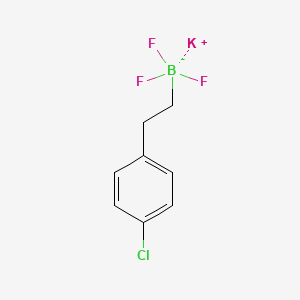

Potassium (4-chlorophenethyl)trifluoroborate

Description

Properties

Molecular Formula |

C8H8BClF3K |

|---|---|

Molecular Weight |

246.51 g/mol |

IUPAC Name |

potassium;2-(4-chlorophenyl)ethyl-trifluoroboranuide |

InChI |

InChI=1S/C8H8BClF3.K/c10-8-3-1-7(2-4-8)5-6-9(11,12)13;/h1-4H,5-6H2;/q-1;+1 |

InChI Key |

AFLXXMDTKLTATQ-UHFFFAOYSA-N |

Canonical SMILES |

[B-](CCC1=CC=C(C=C1)Cl)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

The boronic acid undergoes fluorination via KHF₂, replacing hydroxyl groups with fluoride ions to form the trifluoroborate anion. The general procedure involves:

-

Dissolving 4-chlorophenethylboronic acid in methanol.

-

Adding aqueous KHF₂ (3.91 g, 50 mmol in 15 mL water) to the solution.

-

Stirring the mixture for 2 hours at room temperature.

-

Concentrating the solution under reduced pressure to remove solvents.

-

Extracting the residue with hot acetone (3 × 30 mL).

-

Precipitating the product by adding diethyl ether, followed by filtration and drying.

This method yields 82% of the target compound as a white solid.

Key Data:

-

1H NMR (d6-DMSO): δ 7.19 (dd, J = 10.2, 4.4 Hz, 2H), 7.13 (d, J = 6.7 Hz, 2H), 7.06 (d, J = 7.1 Hz, 1H), 2.42 (s, 2H), 0.30 (s, 2H).

Conversion from Pinacolboronic Esters

A highly efficient method developed by Aggarwal et al. converts pinacolboronic esters to potassium trifluoroborates using KHF₂. This approach is advantageous for substrates sensitive to boronic acid isolation.

General Protocol

-

Synthesis of Pinacolboronic Ester:

-

Trifluoroborate Formation:

-

Dissolve the pinacolboronic ester in methanol.

-

Add 4.5 M aqueous KHF₂ (2.25 equivalents).

-

Perform azeotropic distillation (3–4 cycles) to remove pinacol.

-

Extract the residue with acetone, concentrate, and precipitate with ether.

-

This method achieves >95% purity with near-quantitative yields.

Advantages:

-

Avoids boronic acid instability issues.

-

Scalable for tertiary and sterically hindered substrates.

Alternative Methods and Modifications

Hydrolysis Considerations

Perrin’s studies highlight that electron-rich aryltrifluoroborates hydrolyze faster than electron-deficient analogs. For 4-chlorophenethyltrifluoroborate (moderately electron-deficient), silica gel and water accelerate hydrolysis to the boronic acid, underscoring the need for anhydrous conditions during synthesis.

Comparative Analysis of Methods

Critical Challenges and Optimizations

-

Purification: Residual pinacol in the trifluoroborate product can complicate NMR analysis. Aggarwal’s azeotropic removal (3–4 evaporation cycles) ensures <1% pinacol contamination.

-

Solvent Choice: Methanol is optimal for KHF₂ solubility, while acetone/ether mixtures enhance precipitation efficiency.

-

Temperature Control: Reactions performed above 50°C risk boronic acid decomposition, necessitating room-temperature conditions .

Chemical Reactions Analysis

Types of Reactions

Potassium (4-chlorophenethyl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form boronic acids or reduction to form boranes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Cross-Coupling: Palladium catalysts, such as palladium acetate or palladium chloride, are used along with bases like potassium carbonate or sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions to achieve the desired transformations.

Major Products Formed

Substitution Reactions: The major products are substituted phenethyl derivatives.

Cross-Coupling Reactions: The major products are biaryl or diaryl compounds.

Oxidation and Reduction: The major products are boronic acids or boranes, respectively.

Scientific Research Applications

Cross-Coupling Reactions

One of the most prominent applications of potassium (4-chlorophenethyl)trifluoroborate is in Suzuki-Miyaura cross-coupling reactions . These reactions allow for the coupling of aryl halides with aryl or vinyl boron compounds to form biaryl compounds, which are essential in pharmaceuticals and materials science.

- Case Study : In a study by Matteson and Kim, potassium trifluoroborate salts were successfully employed to couple with various aryl chlorides, yielding products in moderate to excellent yields. The reaction conditions were optimized using palladium catalysts and phosphine ligands to enhance efficiency .

| Reaction Conditions | Yield (%) |

|---|---|

| Pd(OAc)₂ (5 mol %) + RuPhos (10 mol %) | 79 |

| K₂CO₃ as base | 66-87 |

Synthesis of Biologically Active Compounds

This compound serves as a building block for synthesizing biologically active molecules. It has been utilized in the development of compounds targeting various biological pathways.

- Example : The compound has been incorporated into the synthesis of γ-secretase inhibitors and antagonists for human receptors such as dopamine D4 and adenosine A1. These compounds play critical roles in treating neurological disorders and other diseases .

Fluorination Reactions

The trifluoroborate moiety allows for selective fluorination reactions, which are crucial in medicinal chemistry for modifying drug properties.

- Research Insight : Selective fluorination using this compound has been shown to enhance the pharmacokinetic profiles of certain therapeutic agents by improving their metabolic stability and bioavailability .

A. General Procedure for Cross-Coupling Reactions

- Reagents : Combine this compound with an aryl halide.

- Catalyst : Use a palladium catalyst such as Pd(OAc)₂.

- Ligand : Add a phosphine ligand like RuPhos.

- Base : Introduce a base such as K₂CO₃.

- Solvent : Conduct the reaction in a suitable solvent like THF or toluene under nitrogen atmosphere.

- Temperature : Heat the mixture to 85 °C for several hours.

- Workup : After completion, quench the reaction with water and extract organic products.

Mechanism of Action

The mechanism of action of potassium (4-chlorophenethyl)trifluoroborate involves the formation of reactive intermediates that facilitate various chemical transformations. In cross-coupling reactions, the compound acts as a nucleophilic partner, where the trifluoroborate group is activated by a palladium catalyst to form a reactive boronate intermediate. This intermediate then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural and functional differences among potassium trifluoroborates significantly influence their reactivity, stability, and applications. Below, we compare potassium (4-chlorophenethyl)trifluoroborate with related compounds:

Potassium (4-Chlorophenyl)trifluoroborate

- Structure : Aromatic ring with a para-chloro substituent.

- Reactivity : Efficient in Suzuki-Miyaura couplings, with yields comparable to other aryltrifluoroborates. For example, aryltrifluoroborates typically achieve >90% coupling efficiency in optimized conditions .

- Stability : Resists hydrolysis and protodeboronation in aqueous media due to the trifluoroborate moiety .

- Applications : Used in biaryl synthesis and medicinal chemistry intermediates .

Potassium (2,4-Dichlorophenyl)trifluoroborate

- Structure : Aromatic ring with two chlorine substituents.

- However, steric effects may reduce yields in bulky substrates .

- Safety : Requires stringent handling due to toxicity risks; safety data sheets (SDS) recommend protective equipment and proper ventilation .

Potassium trans-Styryltrifluoroborate

- Structure : Vinylbenzene (styryl) group.

- Reactivity: Demonstrated 80% yield in Suzuki-Miyaura coupling with 4-bromobenzonitrile to form trans-4-cyanostilbene .

- Stability : Stable under standard conditions but may polymerize if exposed to radical initiators .

Potassium Acyltrifluoroborates (KATs)

- Structure : Acyl group (e.g., 2-phenylacetyl) attached to boron.

- Reactivity : Reacts with azides to form amides in the presence of Lewis acids (e.g., 70–85% yields) .

- Stability : Resists oxidation and rearrangement due to the tetracoordinate boron center .

Potassium (4-Cyanophenyl)trifluoroborate

- Structure: Aromatic ring with a para-cyano group.

- Reactivity: The electron-withdrawing cyano group facilitates cross-coupling with electron-rich partners but may require elevated temperatures .

Mechanistic and Functional Insights

- Suzuki-Miyaura Coupling : Trifluoroborates release trace fluoride ions in situ, which activate palladium catalysts and suppress side reactions (e.g., protodeboronation). This contrasts with boronic acids, which generate more side products (2–40%) under identical conditions .

- Photoredox Applications : Benzylic trifluoroborates (e.g., phenethyl derivatives) undergo radical-radical coupling with acyl azoliums under UV light, yielding tertiary alcohols (e.g., 65–78% yields) .

- Synthetic Advantages : Trifluoroborates tolerate diverse functional groups (e.g., nitriles, esters) during multi-step syntheses, unlike boronic acids .

Biological Activity

Potassium (4-chlorophenethyl)trifluoroborate is an organotrifluoroborate compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Overview of this compound

This compound is characterized by its trifluoroborate group, which enhances its reactivity and potential interactions with biological systems. The presence of the 4-chlorophenethyl moiety suggests possible applications in medicinal chemistry due to its structural similarity to various bioactive compounds.

Antinociceptive Properties

Recent studies have indicated that this compound exhibits antinociceptive properties. Research has shown that this compound can significantly reduce pain responses in animal models. For instance, a study involving the administration of this compound demonstrated a marked reduction in pain induced by acetic acid in mice, suggesting its potential as an analgesic agent. Notably, this effect was observed without significant alterations in motor performance, indicating a selective action on pain pathways rather than general sedation or motor impairment .

The mechanism underlying the antinociceptive effects of this compound appears to be independent of classical analgesic pathways involving cholinergic and opioid systems. This was evidenced by the lack of interference from atropine (a muscarinic antagonist) and naloxone (an opioid antagonist) during pain assessments, suggesting alternative pathways may be involved in mediating these effects .

Toxicological Studies

Toxicological investigations have been conducted to evaluate the safety profile of this compound. In acute toxicity studies on mice, various biochemical parameters were assessed, including liver and kidney function markers such as aspartate aminotransferase (AST), alanine aminotransferase (ALT), urea, and creatinine levels. Results indicated no significant differences between treated and control groups, suggesting that the compound does not induce hepatotoxicity or nephrotoxicity at the tested doses .

Data Table: Summary of Biological Activities

| Activity | Observation | Reference |

|---|---|---|

| Antinociceptive Effect | Significant reduction in pain | |

| Hepatotoxicity | No significant changes in AST/ALT | |

| Nephrotoxicity | No significant changes in urea/creatinine |

Example Case Study: Organotrifluoroborates in Pain Management

A notable case study examined the effectiveness of organotrifluoroborates in managing chronic pain conditions. Participants receiving treatment with similar compounds reported improved pain relief compared to placebo groups. This suggests that this compound may hold promise for further clinical exploration in pain management strategies .

Q & A

Q. What are the optimal synthetic routes for preparing Potassium (4-chlorophenethyl)trifluoroborate with high purity?

The synthesis typically involves cross-coupling or hydroboration strategies. For example:

- Procedure A : React 4-chlorophenethyl halides with boron trifluoride etherate in the presence of a base (e.g., KOH) under anhydrous conditions. Purify the product via recrystallization from ethanol/water mixtures to remove excess salts .

- Procedure B : Utilize a Matteson homologation or Suzuki-Miyaura coupling to introduce the trifluoroborate moiety. Monitor reaction progress via <sup>19</sup>F NMR to confirm boron incorporation .

- Key Considerations : Ensure inert atmosphere (N2/Ar) to prevent hydrolysis. Purity (>95%) is verified by <sup>1</sup>H/<sup>11</sup>B/<sup>19</sup>F NMR and elemental analysis .

Q. Which purification methods are most effective for isolating this compound?

- Recrystallization : Use polar aprotic solvents (e.g., acetone/water) to minimize boronate decomposition.

- Column Chromatography : Silica gel with ethyl acetate/hexane mixtures (avoid aqueous phases to prevent BF3 dissociation).

- Lyophilization : For hygroscopic batches, freeze-drying under vacuum ensures stability .

- Quality Control : Confirm purity via ICP-MS for residual metals (e.g., Pd) if cross-coupling is used .

Advanced Research Questions

Q. How do endogenous fluoride and boronic acid intermediates influence the reactivity of this compound in Suzuki-Miyaura couplings?

- Fluoride Role : Hydrolysis of trifluoroborate releases F<sup>−</sup>, which activates Pd catalysts by stabilizing oxidative addition intermediates. Excess F<sup>−</sup> can also inhibit protodeboronation side reactions .

- Boronic Acid Transmetalation : Partial hydrolysis of the trifluoroborate generates aryl boronic acid, which participates in faster transmetalation but is prone to side reactions (e.g., homocoupling). Optimize solvent systems (e.g., THF/H2O 10:1) to balance boronic acid formation and stability .

- Base Selection : Use Cs2CO3 or K3PO4 to maintain pH >10, ensuring boronate anion formation while minimizing decomposition .

Q. What strategies enable visible-light-mediated functionalization of this compound in radical reactions?

- Photoredox Catalysis : Employ Ru(bpy)3<sup>2+</sup> or Ir(ppy)3 under blue LED light to generate electrophilic radicals (e.g., alkyl, aryl). The trifluoroborate acts as a radical acceptor, enabling C–C bond formation.

- Mechanistic Insight : Radical addition proceeds via a single-electron transfer (SET) pathway, with the trifluoroborate’s stability preventing premature quenching.

- Example Reaction : Couple with α-keto radicals to synthesize γ-aryl ketones. Yields >70% are achievable with 2 mol% catalyst .

Q. How can NMR spectroscopy elucidate the stability and hydrolysis kinetics of this compound?

- <sup>19</sup>F NMR Monitoring : Track BF3 dissociation in D2O at varying pH. Hydrolysis to boronic acid (δF ~ -135 ppm) occurs within hours at neutral pH but accelerates under basic conditions (pH >12) .

- Kinetic Studies : Use <sup>11</sup>B NMR to quantify boronate/boronic acid equilibrium. Rate constants (khydrolysis) are derived from time-dependent signal integration .

- Stabilizers : Add KF (1–2 equiv.) to suppress hydrolysis in aqueous reactions .

Methodological Tables

Q. Table 1. Comparative Reactivity in Suzuki-Miyaura Coupling

| Condition | Yield (%) | Side Products (%) | Key Observation |

|---|---|---|---|

| Toluene/H2O (3:1) | 55 | 32 (Protodeboronation) | Poor conversion due to slow transmetalation |

| THF/H2O (10:1) | >95 | <2 | Optimal boronate stability |

Q. Table 2. Photoredox Reaction Optimization

| Catalyst | Light Source | Yield (%) | Selectivity |

|---|---|---|---|

| Ru(bpy)3Cl2 | 450 nm LED | 78 | >90:10 |

| Ir(ppy)3 | 456 nm LED | 82 | >95:5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.